O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine
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Overview
Description
O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine is a synthetic compound characterized by the presence of trifluoromethyl groups and a benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the radical trifluoromethylation of carbon-centered intermediates . This method involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, influencing their activity. The benzoyl moiety may also play a role in modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-4-(3,3,3-trifluoropropoxy)benzenemethanol: Shares structural similarities but differs in functional groups.
3-Trifluoromethyl aniline derivatives: Similar trifluoromethyl groups but different core structures.
Uniqueness
O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine is unique due to its specific combination of trifluoromethyl and benzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
921623-26-9 |
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Molecular Formula |
C20H17F6NO5 |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
(2S)-3-[4-(trifluoromethoxy)phenyl]-2-[[4-(3,3,3-trifluoropropoxy)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H17F6NO5/c21-19(22,23)9-10-31-14-7-3-13(4-8-14)17(28)27-16(18(29)30)11-12-1-5-15(6-2-12)32-20(24,25)26/h1-8,16H,9-11H2,(H,27,28)(H,29,30)/t16-/m0/s1 |
InChI Key |
LFQQDOXILLHYKR-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)OCCC(F)(F)F)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)OCCC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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